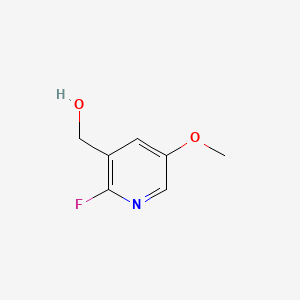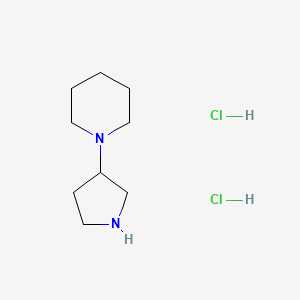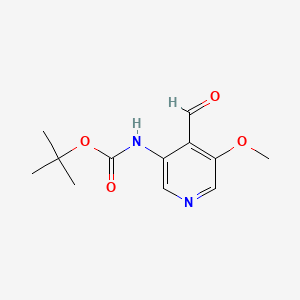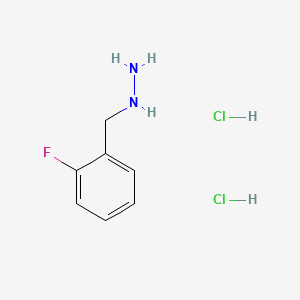
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound. It seems to be a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is often used in various types of coupling reactions, such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Scientific Research Applications
Synthesis and Structural Analysis
The compound plays a critical role in the synthesis of boric acid ester intermediates with benzene rings, achieved through a three-step substitution reaction. Its structure has been elucidated using a combination of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, providing insights into its molecular architecture and physicochemical properties. Advanced techniques like density functional theory (DFT) have been applied to predict and compare the molecular structures, further confirming the accuracy of experimental findings with theoretical calculations. This compound's utility in synthesis is not limited to boric acid esters; it also extends to the creation of heteroaryl-linked benzimidazoles and cyclic diamines containing boronate esters, showcasing its versatility in generating a wide array of chemical entities with potential applications in materials science and medicinal chemistry (Huang et al., 2021).
Catalytic Applications
One of the notable applications of this compound is in catalysis, particularly in the Pd-catalyzed borylation of aryl bromides. This process is crucial for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are significant for further chemical transformations. The method offers an efficient route to these compounds, especially for aryl bromides bearing sulfonyl groups, indicating its potential for facilitating diverse synthetic pathways (Takagi & Yamakawa, 2013).
Sensing and Detection
An innovative application of derivatives of this compound is in the development of organic thin-film fluorescence probes for explosive detection, specifically targeting hydrogen peroxide vapor—a signature compound of peroxide-based explosives. This research highlights the potential of boron ester or acid functional groups, when modified, to enhance the sensing performance significantly. The fast deboronation velocity in the presence of H2O2 vapor underscores the importance of such compounds in creating sensitive detection systems for security applications (Fu et al., 2016).
Potential Biological Applications
Although the specific compound 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde itself has not been directly linked to biological applications, related structures have been investigated for their antifungal and antibacterial properties. This suggests a broader research interest in compounds with boronate esters for their possible use in pharmaceuticals and as bioactive molecules (Irving et al., 2003).
Mechanism of Action
Target of Action
The compound is often used as a reagent in chemical reactions, particularly in the formation of useful glycosyl donors and ligands . It doesn’t have a specific biological target but interacts with other chemicals in the reaction.
Mode of Action
The compound is known to participate in various types of coupling reactions, such as Buchwald-Hartwig, Hiyama, Sonogashira, Suzuki-Miyaura, Heck, Stille, and Negishi Couplings . These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage and handling are necessary to maintain its reactivity and prevent hazardous reactions .
properties
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGQMZRCRXFFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)





![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)
![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)





